3-(p-Hydroxyphenyl)rhodanine

概要

説明

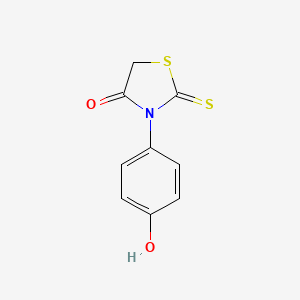

3-(p-Hydroxyphenyl)rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitubercular, anti-inflammatory, antidiabetic, and anticancer properties . The structure of this compound includes a thiazolidine ring with a hydroxyphenyl group attached to the third carbon atom, making it a significant compound in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Hydroxyphenyl)rhodanine typically involves the reaction of p-hydroxybenzaldehyde with rhodanine in the presence of a base. The reaction is carried out in an aqueous medium under reflux conditions. The general reaction scheme is as follows:

Starting Materials: p-Hydroxybenzaldehyde and rhodanine.

Reaction Conditions: Aqueous medium, base (e.g., sodium hydroxide), reflux.

Procedure: The p-hydroxybenzaldehyde is mixed with rhodanine in the presence of a base and heated under reflux. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

化学反応の分析

Core Functionalization via Knoevenagel Condensation

The active methylene group (C5) in the rhodanine core undergoes condensation with carbonyl compounds. For example:

-

Reaction with aldehydes : Forms 5-arylidene derivatives (e.g., 7a–u in ).

-

Reaction with isatins : Produces spirocyclic derivatives (e.g., 9a–d in ).

Key Data :

| Carbonyl Compound | Product Yield | Conditions | Source |

|---|---|---|---|

| Benzaldehyde | 78–85% | Ethanol, reflux, 6–8 h | |

| Isatin | 68–72% | DMF, room temperature, 12 h |

This reaction is critical for introducing aromatic or heterocyclic moieties to enhance biological activity .

Sulfur-Mediated Dimerization and Disulfide Formation

In DMSO, the enethiol tautomer of 3-(p-HP)rhodanine undergoes:

-

Dimerization : Forms 1,3-dithiolanes (e.g., 3c , 4c ) via sulfur–sulfur bond formation .

-

Mixed disulfide formation : Reacts with thiols or other enethiols (e.g., 2d in ).

Kinetic Observations :

-

2,6-Disubstituted aryl derivatives (e.g., 3b , 4b ) show faster dimerization rates due to reduced steric hindrance .

Nucleophilic Reactions at the Thioxo Group

The thione (C=S) group participates in:

-

Acid-amine coupling : Reacts with sulfanilamide to form acetamide derivatives (e.g., 5 in , 86% yield) .

-

Isothiocyanate addition : Forms dithiocarbamate intermediates under DABCO catalysis (e.g., 3a–g in ) .

Example :

Functionalization of the Hydroxyphenyl Substituent

The para-hydroxyphenyl group undergoes:

-

O-Alkylation/Acylation : Modifications to form ethers or esters for enhanced lipophilicity .

-

Electrophilic substitution : Nitration or halogenation at the aromatic ring (e.g., 3d with –NO₂ in ) .

SAR Insight :

Metal Coordination and Chelation

The thioxo and carbonyl groups act as bidentate ligands for transition metals:

-

Cu(II) complexes : Show enhanced anticancer activity (e.g., IC₅₀ = 3.6 µg/mL against A549 cells for 22 in ) .

Bioconjugation Reactions

The acetic acid side chain (if present) enables:

-

Peptide coupling : Forms amides with amino acids (e.g., L-tyrosine conjugate 22 in ) .

-

Esterification : Reacts with alcohols for prodrug development .

Oxidation and Redox Reactions

-

Thione to thiol tautomerism : Facilitates disulfide bond formation under oxidative conditions .

-

Radical scavenging : The phenolic –OH group contributes to antioxidant activity .

Enzyme-Targeted Modifications

科学的研究の応用

3-(p-Hydroxyphenyl)rhodanine is a chemical compound that belongs to the rhodanine family. Rhodanines are recognized as privileged heterocycles in medicinal chemistry . While the search results do not offer extensive details specifically on "this compound", they do provide information on related compounds and applications that can help infer potential uses and research directions.

Anticancer Agents

Rhodanine derivatives have demonstrated potential as anticancer agents, particularly against gastric and breast cancer cell lines . For instance, a 3,5-disubstituted rhodanine derivative was effective against HGC and MNK 74 gastric cancer cell lines . Another derivative with a cinnamoyl moiety at the fifth position of the rhodanine nucleus exhibited anticancer activity against MCF-7 breast cancer cells, inhibiting growth by 81% at a concentration of 10 µg/mL .

Enzyme Inhibitors

Rhodanine derivatives can act as inhibitors for certain enzymes. Compound 47 was identified as an active inhibitor of PRL-3, with an IC50 value of 0.9 µM . The introduction of substituents with a hydrophobic nature enhanced the inhibitory effects of rhodanine molecules against PRL-3 .

p-Hydroxyphenacyl (pHP) Derivatives

pHP derivatives, which share a structural similarity, have been utilized in time-resolved biochemical and physiological studies . These compounds are suitable for delineating response kinetics and defining spatial resolution in tracking signal transduction in neural networks . pHP photo-activation has been incorporated in several applications, taking advantage of its rapid release rate .

Synthesis of Rhodanine Derivatives

The search results provide methods for synthesizing rhodanine derivatives, such as this compound, involving reactions with di(carboxy-methyl)trithiocarbonate and p-aminophenol . These methods are crucial for producing and studying these compounds .

Industrial Applications

作用機序

The mechanism of action of 3-(p-Hydroxyphenyl)rhodanine involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase, which plays a role in pH regulation and ion transport . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

類似化合物との比較

Rhodanine: The parent compound with a thiazolidine ring.

5-Arylmethylidenerhodanines: Derivatives with an exocyclic double bond, known for their biological activities.

Rhodanine-3-acetic acid: A marketed drug used for diabetic complications.

Uniqueness: 3-(p-Hydroxyphenyl)rhodanine is unique due to the presence of the hydroxyphenyl group, which enhances its biological activity and specificity. This structural modification allows it to interact more effectively with molecular targets compared to other rhodanine derivatives.

生物活性

3-(p-Hydroxyphenyl)rhodanine, a member of the rhodanine family, is a heterocyclic compound known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and metabolic disorders. Its structure includes a hydroxyphenyl group, which enhances its biological activity and specificity compared to other rhodanine derivatives.

Chemical Structure

- IUPAC Name: 3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

- Molecular Formula: C₉H₇N₁O₂S

- CAS Number: 21346-21-4

This compound exhibits its biological effects primarily through the inhibition of specific enzymes:

- Aldose Reductase Inhibition: This enzyme plays a crucial role in the polyol pathway, which is significant in diabetic complications. By inhibiting aldose reductase, this compound may help prevent osmotic stress in cells, thereby protecting them from damage .

- Inhibition of PRL-3: This phosphatase is involved in cancer cell migration and invasion. Inhibition of PRL-3 by this compound can potentially suppress the metastatic behavior of cancer cells .

Anticancer Properties

Research indicates that this compound can induce apoptosis (programmed cell death) in various cancer cell lines. It modulates signaling pathways associated with cell survival and proliferation, particularly through interactions with Bcl-2 family proteins .

Case Studies:

- HeLa Cell Line Study: The compound demonstrated significant cytotoxicity against HeLa cells with an IC₅₀ value of approximately 200 µg/mL, indicating its potential as an anticancer agent .

- Colorectal Adenocarcinoma Study: Another derivative exhibited selective antitumor activity against HCT 116 cells, with an IC₅₀ value of 10 µM, while sparing normal fibroblasts .

Antidiabetic Activity

The compound's ability to inhibit α-glucosidase and α-amylase suggests its potential as an antidiabetic agent by modulating carbohydrate metabolism . This action can lead to improved glycemic control in diabetic patients.

Antimicrobial and Antiviral Properties

Studies have shown that rhodanine derivatives possess antimicrobial and antiviral activities. The broad-spectrum activity against various pathogens makes them promising candidates for further development in infectious disease treatment .

This compound interacts with several biomolecules, influencing their activity and function:

- Enzyme Inhibition: It inhibits key enzymes involved in carbohydrate metabolism.

- Cellular Effects: Modulates cellular signaling pathways and gene expression, impacting cellular metabolism and survival .

Temporal Effects

The stability of this compound under laboratory conditions has been documented. Its effects may vary over time due to degradation or changes in cellular environment .

Dosage Effects in Animal Models

Dosage studies indicate that lower doses can elicit beneficial effects without significant toxicity. Higher doses may lead to adverse effects, necessitating careful dosage regulation in therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| Rhodanine | General Biological | Parent compound with broad applications |

| Epalrestat | Antidiabetic | Marketed for diabetic complications |

| 5-Arylmethylidenerhodanines | Anticancer | Known for enhanced biological activities |

| Rhodanine-3-acetic acid | Antidiabetic | Approved drug with established safety profile |

This compound stands out due to its unique hydroxyphenyl substitution, which enhances its interaction with target biomolecules compared to other derivatives.

特性

IUPAC Name |

3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-7-3-1-6(2-4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUFJQSSWHKSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175614 | |

| Record name | Rhodanine, 3-(p-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204844 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21346-21-4 | |

| Record name | 3-(4-Hydroxyphenyl)-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21346-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 3-(p-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021346214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine, 3-(p-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。